molecular formula C18H17N5O2 B2788916 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034435-59-9

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2788916
CAS No.: 2034435-59-9
M. Wt: 335.367
InChI Key: CVBQKEUISVKESM-UHFFFAOYSA-N
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Description

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a quinoxaline moiety, and a methylpyridazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors. The quinoxaline moiety is then introduced through a series of condensation reactions. The final step involves the attachment of the methylpyridazine group via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the quinoxaline moiety, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the pyrrolidine and methylpyridazine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of substituted pyrrolidine and methylpyridazine derivatives.

Scientific Research Applications

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.

    Quinoxaline derivatives: Quinoxaline N-oxides and dihydroquinoxalines are structurally related and exhibit comparable pharmacological properties.

    Methylpyridazine derivatives:

Uniqueness

What sets (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not observed in simpler analogs.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-6-7-17(22-21-12)25-13-8-9-23(11-13)18(24)16-10-19-14-4-2-3-5-15(14)20-16/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBQKEUISVKESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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